2-(naphthalen-1-ylamino)-2-oxoethyl N-(phenylcarbonyl)methioninate
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Overview
Description
2-(naphthalen-1-ylamino)-2-oxoethyl N-(phenylcarbonyl)methioninate is a complex organic compound that features a naphthalene ring, an amide linkage, and a methionine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(naphthalen-1-ylamino)-2-oxoethyl N-(phenylcarbonyl)methioninate typically involves the following steps:
Formation of the Naphthalen-1-ylamino Intermediate: This step involves the reaction of naphthalene with an amine to form the naphthalen-1-ylamino intermediate. The reaction is usually carried out in the presence of a catalyst under controlled temperature and pressure conditions.
Coupling with Methionine Derivative: The naphthalen-1-ylamino intermediate is then coupled with a methionine derivative in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(naphthalen-1-ylamino)-2-oxoethyl N-(phenylcarbonyl)methioninate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(naphthalen-1-ylamino)-2-oxoethyl N-(phenylcarbonyl)methioninate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(naphthalen-1-ylamino)-2-oxoethyl N-(phenylcarbonyl)methioninate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(naphthalen-1-ylamino)-nicotinic acid: Similar in structure but with a nicotinic acid moiety.
N-Phenylnaphthalen-1-amine: An aromatic amine with a similar naphthalene ring structure.
Uniqueness
2-(naphthalen-1-ylamino)-2-oxoethyl N-(phenylcarbonyl)methioninate is unique due to its combination of a naphthalene ring, an amide linkage, and a methionine derivative. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
[2-(naphthalen-1-ylamino)-2-oxoethyl] 2-benzamido-4-methylsulfanylbutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4S/c1-31-15-14-21(26-23(28)18-9-3-2-4-10-18)24(29)30-16-22(27)25-20-13-7-11-17-8-5-6-12-19(17)20/h2-13,21H,14-16H2,1H3,(H,25,27)(H,26,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REPJFEQJGKBKMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)OCC(=O)NC1=CC=CC2=CC=CC=C21)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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